![molecular formula C8H7ClFN B1499381 5-Chloro-6-fluoroindoline CAS No. 935272-19-8](/img/structure/B1499381.png)
5-Chloro-6-fluoroindoline
Overview
Description
5-Chloro-6-fluoroindoline is a chemical compound with the molecular formula C8H7ClFN . It has a molecular weight of 171.6 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoroindoline consists of an indoline core with a chlorine atom at the 5th position and a fluorine atom at the 6th position . The InChI code for this compound is 1S/C8H7ClFN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h3-4,11H,1-2H2
.
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Properties
“5-Chloro-6-fluoroindoline” has a CAS Number of 205584-67-4 and a molecular weight of 171.6 . It is a solid substance that should be stored at 4°C and protected from light .
Biological Applications
Indole derivatives, such as “5-Chloro-6-fluoroindoline”, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Role in Natural Products
Indoles are a significant heterocyclic system in natural products . They play a crucial role in cell biology . Both natural and synthetic indoles exhibit various biologically vital properties .
Synthesis of Alkaloids
Indoles, including “5-Chloro-6-fluoroindoline”, are prevalent moieties present in selected alkaloids . The construction of indoles as a moiety in selected alkaloids has been a focus of recent research .
Use in Organic Chemistry
“5-Chloro-6-fluoroindoline” is used in the synthesis of novel fluorinated indole derivatives . These derivatives are synthesized under microwave irradiation with the help of a copper catalyst .
Industrial Applications
“5-Chloro-6-fluoroindoline” is used in the chemical industry for the production of various chemicals .
Safety and Hazards
5-Chloro-6-fluoroindoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
5-Chloro-6-fluoroindoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological and clinical applications of the compound .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 5-Chloro-6-fluoroindoline, affect various biochemical pathways. For instance, they have been found to inhibit the replication of certain viruses, reduce inflammation, and prevent the growth of cancer cells . The downstream effects of these actions can include the reduction of symptoms in various diseases and conditions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Chloro-6-fluoroindoline’s action depend on the specific biological activity being exerted. For example, in its antiviral activity, the compound may prevent the replication of the virus within the cell . In its anticancer activity, it may prevent the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-fluoroindoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
properties
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSUJDEJYVNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657785 | |
Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-fluoroindoline | |
CAS RN |
935272-19-8 | |
Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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